

## Cleavable vs. Non-Cleavable Linkers: A Fundamental Dichotomy

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ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.

Cleavable linkers are designed to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within tumor cells.[1][4] These triggers can be enzymatic, such as the presence of proteases like cathepsin B, or chemical, such as acidic pH in endosomes and lysosomes or a reducing environment rich in glutathione.[1][5]

Non-cleavable linkers, in contrast, rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[6][4] This mechanism generally confers higher plasma stability and minimizes the "bystander effect," where the released drug can kill neighboring antigen-negative cells.[1][6]

The choice between a cleavable and non-cleavable linker is a critical design decision that impacts the ADC's efficacy, safety, and overall therapeutic window.[6]

## **Quantitative Comparison of ADC Linker Stability**

The in vivo and ex vivo stability of ADCs is a critical factor in their development and is often assessed by measuring the retention of the drug-to-antibody ratio (DAR) or the percentage of intact ADC over time in plasma or serum.[3][7] The following tables summarize representative stability data for various linker types from preclinical studies.



Table 1: In Vivo Stability of Cleavable Exatecan Linkers in Rat Plasma[7]

Linker Technology	ADC	Initial DAR	DAR after 7 days	% DAR Retention
Phosphonamidat e (LP5)	Trastuzumab- LP5	8	~8	~100%
GGFG (T- DXd/Enhertu)	Trastuzumab- deruxtecan	8	~5	~62.5%
Exo-linker (APL- 1082)	Trastuzumab- exo-EVC- exatecan	~8	>4	Superior to GGFG

Table 2: Ex Vivo Stability of Various Linker Types



Linker Type	Example ADC/Construct	Serum/Plasma Type	Key Stability Findings	Reference(s)
Peptide (Val-Cit- PABC)	ITC6104RO	Mouse Plasma	Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1][8]	[1][8]
Peptide (Val-Cit- PABC)	-	Human Plasma	High stability, with no significant degradation observed after 28 days of incubation.[2]	[2]
Peptide (Glu-Val- Cit)	-	Mouse and Human Plasma	High stability, designed to resist cleavage by mouse carboxylesterase .[2]	[2]
Hydrazone (pH- Sensitive)	-	Human Plasma	Stable at physiological pH (~7.4) but hydrolyzes in acidic environments. Half-life of ~2 days.[2][9][10]	[2][9][10]



Silyl Ether (acid- cleavable)	MMAE conjugate	Human Plasma	Significantly improved stability over traditional acid-cleavable linkers, with a half-life of >7 days.[1][10]	[1][10]
Tandem- Cleavage Linker	Anti-CD79b MMAE	Rat Serum	~80% intact ADC after 7 days, demonstrating enhanced stability compared to standard vc-MMAE linkers (~30% intact).[9]	[9]
Thioether (Non- cleavable)	-	-	Generally considered to have higher plasma stability compared to cleavable linkers. [6][9][11]	[6][9][11]
OHPAS Linker	ITC6103RO	Mouse and Human Plasma	Stable in both mouse and human plasma. [8]	[8]

## **Experimental Protocols**

Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed methodologies for key experiments.

## **In Vitro Plasma Stability Assay**



This assay evaluates the stability of an ADC in plasma from different species to predict its behavior in circulation.[3][12]

#### Materials:

- Antibody-Drug Conjugate (ADC) test article
- Plasma (e.g., human, mouse, rat)
- Phosphate-Buffered Saline (PBS)
- Incubator at 37°C
- Analytical instruments (LC-MS or ELISA plate reader)

#### Procedure:

- Preparation: Prepare stock solutions of the ADC in an appropriate buffer.
- Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.[9]
- Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). [9][13]
- Sample Processing: At each time point, stop the reaction, often by placing the sample on ice.
   [13] The ADC is then typically isolated from plasma proteins using immunoaffinity capture.
   [12]
- Analysis:
  - LC-MS: The sample is analyzed by Liquid Chromatography-Mass Spectrometry to determine the average DAR. The components of the ADC are separated, and the mass spectrometer detects the different drug-loaded and unloaded antibody species.[3]
  - ELISA: An Enzyme-Linked Immunosorbent Assay can be used to quantify the concentration of the intact ADC. This involves capturing the ADC and using a detection antibody that recognizes the payload.



 Data Analysis: The average DAR or the percentage of intact ADC is plotted against time to determine the stability of the ADC.[3][9]

## In Vivo Pharmacokinetic Study

This study assesses the stability and pharmacokinetic profile of an ADC in an animal model.[1] [14]

#### Materials:

- Antibody-Drug Conjugate (ADC) test article
- Sterile PBS
- Appropriate animal model (e.g., mice, rats)
- Anesthetic
- Blood collection supplies

#### Procedure:

- Dosing: Administer a single dose of the ADC to the animals, typically via intravenous injection.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) post-injection.
- Plasma Preparation: Process the blood samples to obtain plasma.
- Analysis: Analyze the plasma samples to determine the concentrations of the total antibody, intact ADC, and potentially the free payload using methods like ELISA or LC-MS/MS.[14]
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance,
   volume of distribution, and half-life for each analyte.

## Visualization of Key Concepts and Workflows



To further elucidate the principles of ADC linker stability, the following diagrams illustrate the mechanisms of payload release and a typical experimental workflow.

Cleavable Linkers

ADC in Circulation

ADC Internalization

Lysosomal Trafficking

Enzymatic Cleavage / Acidic pH / Reducing Environment

Payload Release

Cytotoxic Effect

Non-Cleavable Linkers

ADC in Circulation

Lysosomal Trafficking

Lysosomal Trafficking

Payload-Linker-Amino Acid Release

Cytotoxic Effect

Payload Release Mechanisms for ADC Linkers

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Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.

# Incubate ADC with Plasma at 37°C Collect Aliquots at Various Time Points Isolate ADC using Immunoaffinity Capture Analyze by LC-MS to Determine Average DAR Plot Average DAR vs. Time to Assess Stability

Experimental Workflow for In Vitro Plasma Stability Assay

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Caption: Workflow for assessing ADC linker stability using an in vitro plasma assay.

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